
Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)-, also known as 2-methoxy-5-(4-methylpiperazin-1-yl)aniline, is an organic compound with the molecular formula C12H19N3O. This compound is characterized by the presence of a benzenamine core substituted with methoxy, methyl, and piperidinyl groups. It is used in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)- typically involves the reaction of 2-methoxy-5-methylbenzenamine with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-methoxy-: This compound has a similar structure but lacks the piperidinyl group.
Benzenamine, 4-methoxy-2-methyl-: This compound has a similar aromatic core but different substituents.
Uniqueness
Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)- is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methoxy-5-methyl-4-piperidin-4-ylaniline |
InChI |
InChI=1S/C13H20N2O/c1-9-7-12(14)13(16-2)8-11(9)10-3-5-15-6-4-10/h7-8,10,15H,3-6,14H2,1-2H3 |
InChI Key |
BFPHGIQXGILMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine](/img/structure/B12625832.png)

![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
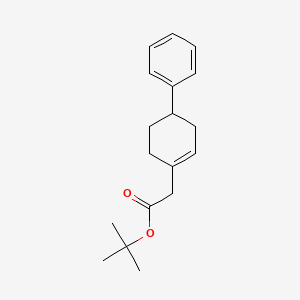
![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)
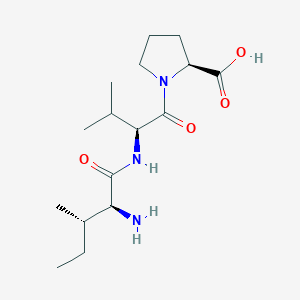
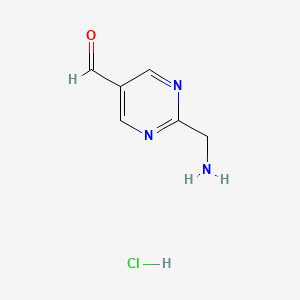
![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)
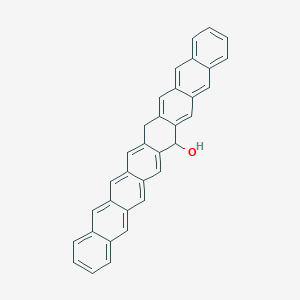
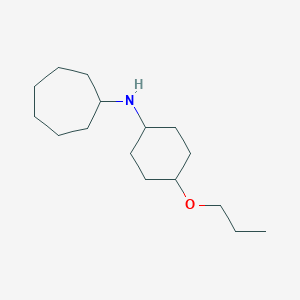

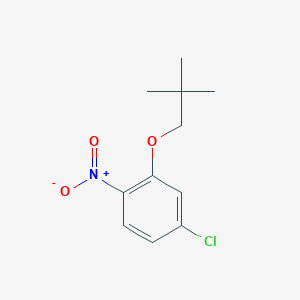
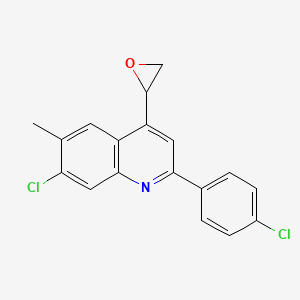
![4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625907.png)
